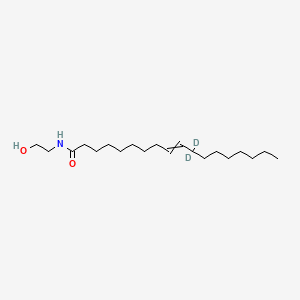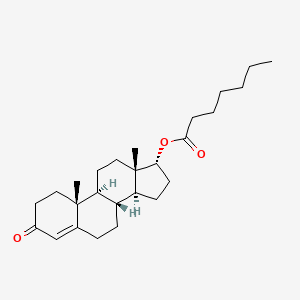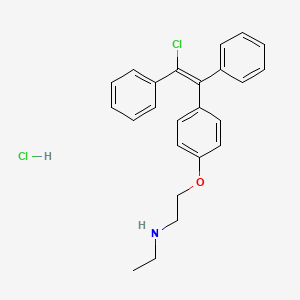
11,11-Dideuterio-N-(2-hydroxyethyl)octadec-9-enamide
Overview
Description
“11,11-Dideuterio-N-(2-hydroxyethyl)octadec-9-enamide” is a variant of Oleoylethanolamide (OEA), which is an endogenous peroxisome proliferator-activated receptor alpha (PPAR -α) agonist . It is a naturally occurring ethanolamide lipid that regulates feeding and body weight in vertebrates ranging from mice to pythons . This specific variant, often referred to as Oleoyl ethanolamide-d2 (OEA-d2), contains two deuterium atoms at the 11 position.
Synthesis Analysis
OEA is produced by the small intestine following feeding in two steps . First, an N-acyl transferase (NAT) activity joins the free amino terminus of phosphatidylethanolamine (PE) to the oleoyl group (one variety of acyl group) derived from sn-1-oleoyl-phosphatidylcholine, which contains the fatty acid oleic acid at the sn-1 position . This produces an N-acylphosphatidylethanolamine, which is then split (hydrolyzed) by N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) into phosphatidic acid and OEA .Molecular Structure Analysis
The molecular formula of “this compound” is C20H39NO2. It has a molecular weight of 327.549. The structure of N-(2-hydroxyethyl)octadec-9-enamide contains total 61 bond(s); 22 non-H bond(s), 2 multiple bond(s), 17 rotatable bond(s), 2 double bond(s), 1 secondary amide(s) (aliphatic), 1 hydroxyl group(s), and 1 primary alcohol(s) .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are similar to those of its parent compound, OEA. OEA is a white solid with a melting point of 59–60 °C (138–140 °F; 332–333 K). It is soluble in ethanol and DMSO .Scientific Research Applications
Synthesis and Properties of Fatty Polyamides
- Synthesis and Physicochemical Properties of Fatty (Co)polyamides : A study by Rejaibi et al. (2015) explored the synthesis of partially or fully biosourced (co)polyamides using a variety of monomers, including branched and unsaturated ones like (9Z)-octadecene-1,12-diamine. These copolyamides showed low glass transition and melting temperatures, acting as bio-based UV powder coatings for heat-sensitive substrates. Rejaibi et al., 2015.
Antimicrobial Applications
- Fatty Acid Derived 4-Methoxybenzylamides as Antimicrobial Agents : Nengroo et al. (2021) synthesized a series of fatty acid amides, including (9Z, 12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamide, demonstrating significant antifungal and antibacterial activities. The study highlighted the potential of these compounds in antimicrobial applications. Nengroo et al., 2021.
Mechanism of Action
Future Directions
The future directions of “11,11-Dideuterio-N-(2-hydroxyethyl)octadec-9-enamide” research could involve further exploration of its role in the regulation of feeding and body weight, as well as its potential applications in the treatment of obesity and other metabolic disorders. Additionally, its interaction with cannabinoid receptors and potential role in the endocannabinoid system could be areas of future research .
Properties
IUPAC Name |
11,11-dideuterio-N-(2-hydroxyethyl)octadec-9-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h9-10,22H,2-8,11-19H2,1H3,(H,21,23)/i8D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWVQLFMWHZBEF-MGVXTIMCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCCC)C=CCCCCCCCC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H39NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Chloro-2-nitrophenyl)amino]benzoyl Chloride](/img/structure/B568850.png)










